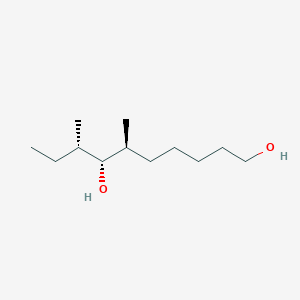
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features two hydroxyl groups positioned at the first and seventh carbon atoms, and methyl groups at the sixth and eighth carbon atoms. The specific stereochemistry of this compound is denoted by the (6S,7R,8S) configuration, indicating the spatial arrangement of the substituents around these chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7R,8S)-6,8-dimethyldecane-1,7-diol can be achieved through various synthetic routes. One common method involves the stereoselective reduction of a precursor molecule, such as a diketone or a diester, using chiral catalysts or reagents. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, in the presence of solvents such as tetrahydrofuran or ethanol, under controlled temperature and pressure conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalytic systems and automated monitoring to optimize reaction parameters and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (6S,7R,8S)-6,8-dimethyldecane-1,7-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S,6S,7R,8S)-5,7-dimethyltridecane-6,8-diol
- (1R,6S,7R,8S)-7,8-dimethylbicyclo[4.2.0]octa-2,4-diene
Uniqueness
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
401788-82-7 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol |
InChI |
InChI=1S/C12H26O2/c1-4-10(2)12(14)11(3)8-6-5-7-9-13/h10-14H,4-9H2,1-3H3/t10-,11-,12+/m0/s1 |
Clé InChI |
ZEURGOXVIKZAGF-SDDRHHMPSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]([C@@H](C)CCCCCO)O |
SMILES canonique |
CCC(C)C(C(C)CCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


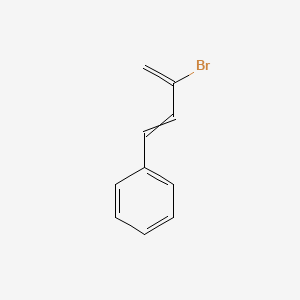
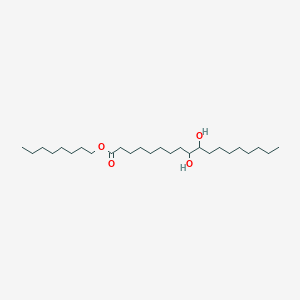

![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
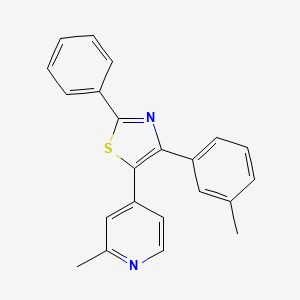

![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
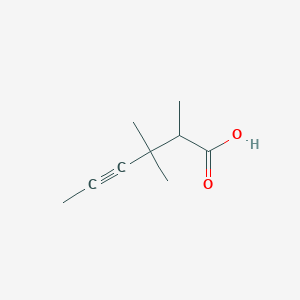


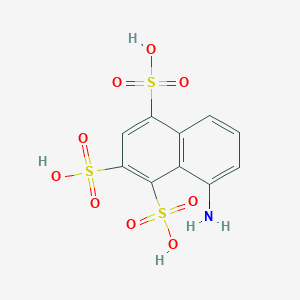
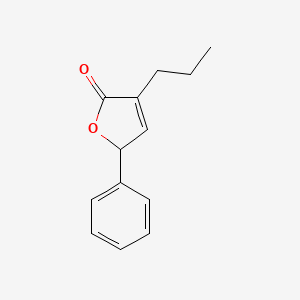
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
